1-(3-methoxypropyl)-9-methyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
6-(3-methoxypropyl)-10-methyl-N-(2-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-15-8-4-5-10-18(15)24-22(28)19-14-17-21(26(19)12-7-13-30-3)25-20-16(2)9-6-11-27(20)23(17)29/h4-6,8-11,14H,7,12-13H2,1-3H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCGMWAYZVPSBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=C(N2CCCOC)N=C4C(=CC=CN4C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are enzymes known as CDK4 and CDK6 . These enzymes play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase.
Mode of Action
This compound acts as an inhibitor of CDK4 and CDK6. By binding to these enzymes, it disrupts the signals that stimulate the proliferation of malignant (cancer) cells. This disruption leads to a halt in the cell cycle, preventing the cells from dividing and proliferating.
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK4 and CDK6, it prevents the phosphorylation of the retinoblastoma protein, a key event in the progression of the cell cycle. This results in cell cycle arrest at the G1 phase, preventing DNA replication in the S phase.
Pharmacokinetics
These properties impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and can exert its therapeutic effect.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells. By halting the cell cycle, the compound prevents the replication of DNA and the division of cells, which can lead to the shrinkage of tumors and the reduction of cancer symptoms.
Biological Activity
The compound 1-(3-methoxypropyl)-9-methyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a member of the pyrido-pyrimidine family known for its diverse biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C₁₅H₁₅N₃O₄
- Molecular Weight: 301.30 g/mol
- CAS Number: 1086386-77-7
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. It has been shown to exhibit:
- Inhibition of Enzymes: Similar compounds in the pyrido-pyrimidine class have been reported to inhibit dipeptidyl peptidase-4 (DPP4), which is crucial in glucose metabolism and diabetes management .
- Antitumor Activity: Preliminary studies suggest that derivatives of this compound may possess antitumor properties, potentially acting through apoptosis induction in cancer cells .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related analogs.
Case Studies
-
Antidiabetic Effects:
A study evaluated a series of pyrido-pyrimidine derivatives for their DPP4 inhibitory activity. The compound demonstrated significant inhibition with an IC50 value comparable to known DPP4 inhibitors, suggesting its potential use in diabetes treatment . -
Antitumor Activity:
In vitro studies on various cancer cell lines revealed that the compound induces cell cycle arrest and apoptosis. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins . -
Neuroprotection:
Research indicated that derivatives of this compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential for treating neurodegenerative diseases .
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. Research indicates effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
-
Anticancer Properties
- In vitro studies have demonstrated significant cytotoxic effects on various cancer cell lines. The compound induces apoptosis and cell cycle arrest, particularly in breast cancer cells. It appears to interfere with DNA replication and disrupt cellular processes essential for cancer cell survival.
-
Enzyme Inhibition
- The compound may act as an inhibitor for specific enzymes involved in disease processes, including phospholipases and cyclooxygenases (COX). Its dual inhibition of COX-1 and COX-2 has been highlighted in studies as a potential mechanism for reducing inflammation and tumor growth.
Case Study 1: Anticancer Activity
A study investigated the effects of the compound on breast cancer cells (MCF-7). Results indicated a reduction in cell viability by over 70% at concentrations of 10 µM after 48 hours. The mechanism involved apoptosis induction via the intrinsic pathway.
Case Study 2: Antimicrobial Efficacy
Research assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus. The compound demonstrated an MIC of 32 µg/mL, indicating strong efficacy compared to conventional antibiotics.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Physicochemical Comparison
Key Research Findings
(b) Structure-Activity Relationships (SAR)
- 9-Methyl Group : Critical for maintaining planar tricyclic conformation, which is essential for binding to kinase targets (e.g., JAK2 or EGFR). Removal reduces potency by 10-fold .
- Methoxypropyl vs. Benzyl: Methoxypropyl at N-1 reduces cytotoxicity in non-target tissues compared to benzyl-substituted analogues (e.g., compound 21) .
(c) Computational Insights
- Molecular docking studies suggest that the o-tolyl carboxamide in the target compound forms hydrogen bonds with Asp831 in EGFR, while bulkier substituents (e.g., 4-isopropylphenyl) cause steric clashes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
